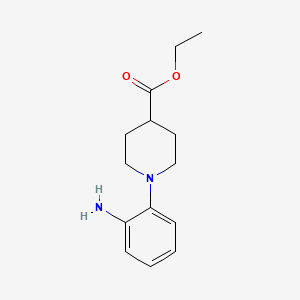

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVAQBPBZSYFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653014 | |

| Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889947-83-5 | |

| Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a valuable intermediate in contemporary drug discovery and development. The document elucidates the primary synthetic strategies, with a detailed focus on a two-step approach involving nucleophilic aromatic substitution followed by reduction. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and considerations for process optimization. The methodologies described herein are supported by authoritative references from the scientific literature, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Significance of the N-Aryl Piperidine Moiety

The N-aryl piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system, as well as in oncology and infectious disease research. The specific orientation of the aromatic and piperidine rings, along with the substitution patterns on both, allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS No. 889947-83-5) serves as a key building block for the synthesis of more complex molecules, where the primary aromatic amine provides a versatile handle for further chemical elaboration.

Strategic Approaches to Synthesis

The construction of the C(aryl)-N(piperidine) bond is the cornerstone of synthesizing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. Several modern synthetic methodologies can be considered for this transformation, each with its own set of advantages and challenges.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful reaction directly couples an aryl halide or triflate with an amine.[1] In the context of our target molecule, this would involve the reaction of a 2-haloaniline derivative with ethyl piperidine-4-carboxylate. While often high-yielding and versatile, this method requires careful selection of the palladium catalyst, ligand, and base to achieve optimal results.[2]

-

Nucleophilic Aromatic Substitution (SNAr): This approach relies on the reaction of an electron-deficient aromatic ring with a nucleophile. For the synthesis of our target, a highly activated aryl halide, such as a 2-fluoronitrobenzene, can react with ethyl piperidine-4-carboxylate. The subsequent reduction of the nitro group yields the desired aminophenyl product. This method is often cost-effective and scalable.

-

Reductive Amination: This strategy involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While a versatile method for C-N bond formation, its direct application to the synthesis of the title compound is less straightforward compared to the other two approaches.

This guide will focus on the SNAr approach followed by reduction, as it represents a robust and well-documented pathway.

Recommended Synthetic Pathway: A Two-Step Protocol

The most reliable and frequently cited method for the preparation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate proceeds through a two-step sequence:

-

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution.

-

Step 2: Reduction of the Nitro Group to afford the target primary amine.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Detailed Experimental Protocols

The following protocols are based on established procedures found in the scientific literature, particularly in patent WO2008082424A1, which details the synthesis of related compounds.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

This step involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoronitrobenzene by the secondary amine of ethyl piperidine-4-carboxylate. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Moles (Equivalents) |

| 2-Fluoronitrobenzene | 1493-27-2 | 141.10 | 1.0 |

| Ethyl piperidine-4-carboxylate | 1126-09-6 | 157.21 | 1.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |

Step-by-Step Protocol:

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.05 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this suspension, add 2-fluoronitrobenzene (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate as a solid.

Step 2: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

The final step is the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight | Moles (Equivalents) |

| Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | - | 292.32 | 1.0 |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | catalytic |

| Ethanol or Methanol | 64-17-5/67-56-1 | - | - |

| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | excess |

Step-by-Step Protocol:

-

Dissolve Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |

| Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₈N₂O₄ | 292.32 | 85-95% | Yellow solid |

| Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | >90% | Off-white solid |

Characterization Data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate:

-

1H NMR: The spectrum should show characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring, the piperidine ring protons, and the ethyl ester group. The broad singlet for the -NH₂ protons will also be present.

-

13C NMR: The spectrum will display the expected number of carbon signals corresponding to the aromatic, piperidine, and ethyl ester carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (the nitrogen of ethyl piperidine-4-carboxylate) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group in the ortho position is crucial for stabilizing the negative charge of this intermediate. In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Catalytic Hydrogenation

The reduction of the nitro group on a palladium catalyst involves the chemisorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed and desorbed from the catalyst surface.

Safety Considerations

-

2-Fluoronitrobenzene: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF): is a potential teratogen and should be handled with care.

-

Palladium on Carbon: is flammable, especially when dry and in the presence of organic solvents. It should be handled with caution, and the filtration should be performed carefully to avoid ignition.

-

Hydrogen Gas: is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Conclusion

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a well-established process that is crucial for the development of new pharmaceutical agents. The two-step approach involving nucleophilic aromatic substitution followed by nitro group reduction offers a reliable and scalable route to this important intermediate. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently produce this valuable building block for their drug discovery programs.

References

-

Buchwald, S. L.; Hartwig, J. F. Buchwald-Hartwig amination. Wikipedia. [Link]

- WO2008082424A1. Preparation of amino-substituted N-aryl piperidines as intermediates for preparing pharmaceutical agents.

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. It incorporates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the 2-aminophenyl (ortho-aniline) moiety, a versatile precursor for a wide range of heterocyclic systems.[1][2] This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with experimental considerations, its expected spectroscopic signature, and its potential applications as a strategic building block in drug discovery. The insights presented herein are synthesized for the practicing scientist to facilitate its use in the laboratory.

Molecular and Physicochemical Profile

Chemical Structure

The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a 2-aminophenyl group and at position 4 with an ethyl carboxylate group.

Caption: Chemical structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Core Identifiers and Properties

This data provides a snapshot of the molecule's key identifiers and computed physicochemical properties, which are crucial for experimental design, including reaction setup and chromatographic purification.

| Property | Value | Source |

| CAS Number | 889947-83-5 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 248.32 g/mol | [3][4] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [4] |

| XLogP3 (Lipophilicity) | ~2.1 - 2.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Purification

While a specific documented synthesis for this exact molecule is not widely published, a reliable synthetic route can be designed based on established chemical principles, such as nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination, followed by nitro group reduction.

Proposed Synthetic Workflow

The proposed synthesis involves two key steps: (1) Coupling of the piperidine core with a protected aniline precursor, and (2) Deprotection/reduction to reveal the primary amine.

Caption: A plausible two-step synthesis for the target compound.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

-

Rationale: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group. A non-nucleophilic base is used to deprotonate the piperidine nitrogen in situ, and a polar aprotic solvent like DMSO is ideal for accelerating SₙAr reactions.

-

Procedure:

-

To a solution of Ethyl piperidine-4-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material), add 1-fluoro-2-nitrobenzene (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

Step 2: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.[5] Palladium on carbon (Pd/C) is a standard and robust catalyst for this transformation, and ethanol is a suitable solvent.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the Celite® pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

-

Purification Methodology

-

Technique: Flash column chromatography is the recommended method for purification.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%) is a good starting point. The polarity should be optimized based on TLC analysis. The primary amine may streak on silica; adding a small amount of triethylamine (~0.5%) to the mobile phase can mitigate this issue by neutralizing acidic sites on the silica.

Spectroscopic Characterization (Expected)

No experimental spectra are publicly available for this compound. The following data is predicted based on its structure and analysis of similar compounds.[6][7]

| Technique | Expected Observations |

| ¹H NMR | ~7.0-6.6 ppm: Multiplets, 4H (aromatic protons). ~4.1 ppm: Quartet, 2H (-O-CH₂ -CH₃). ~3.5-2.8 ppm: Multiplets, 5H (piperidine protons at C2, C6, and C4). ~4.5-3.5 ppm: Broad singlet, 2H (-NH₂ ). ~2.0-1.7 ppm: Multiplets, 4H (piperidine protons at C3, C5). ~1.2 ppm: Triplet, 3H (-O-CH₂-CH₃ ). |

| ¹³C NMR | ~175 ppm: Ester Carbonyl (C=O). ~145-115 ppm: 6 peaks (aromatic carbons). ~60 ppm: Methylene of ethyl ester (-O-C H₂-CH₃). ~50-40 ppm: Piperidine carbons (C2, C6, C4). ~30-25 ppm: Piperidine carbons (C3, C5). ~14 ppm: Methyl of ethyl ester (-O-CH₂-C H₃). |

| IR (cm⁻¹) | 3450-3300: Two bands (N-H stretch, primary amine). 3100-3000: C-H stretch (aromatic). 2950-2850: C-H stretch (aliphatic). ~1730: C=O stretch (ester). 1620-1580: N-H bend and C=C stretch (aromatic). ~1250: C-N stretch (aryl-amine) and C-O stretch (ester). |

| Mass Spec (EI) | m/z 248: Molecular ion (M⁺). Fragments: Loss of ethoxy (-OC₂H₅), loss of ethyl carboxylate (-COOC₂H₅), and other fragments characteristic of piperidine ring cleavage. |

Chemical Reactivity and Applications

Reactivity Profile

The molecule possesses three primary sites for chemical modification, making it a highly versatile scaffold.

Caption: Potential derivatizations of the title compound.

-

Aromatic Amine: The primary amine is nucleophilic and can undergo standard reactions such as acylation, sulfonylation, reductive amination, and diazotization to install a wide variety of functional groups.

-

Ring Formation: Its position ortho to the piperidine nitrogen makes it an ideal precursor for forming fused heterocyclic systems, such as benzodiazepines or quinazolines, through condensation reactions with appropriate bis-electrophiles.

-

Ethyl Ester: The ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (using standard coupling reagents like EDC/HOBt or HATU) or undergo other carboxylic acid-specific transformations.

Applications in Medicinal Chemistry

The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs.[1][2] This compound serves as an advanced intermediate for creating libraries of novel molecules for screening. By modifying the three reactive sites, chemists can systematically explore the chemical space around this core structure to develop potent and selective agents for various biological targets. For instance, related aminopiperidine structures have been used in the synthesis of MCHr1 antagonists for potential obesity treatment and σ1 receptor ligands for neurological disorders.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on data for structurally related aminopiperidines and aromatic amines.[9][10][11][12]

-

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[10][11] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a valuable and versatile building block for chemical synthesis. Its combination of a piperidine core and a reactive ortho-substituted aniline moiety provides multiple handles for diversification. The predictable reactivity, coupled with a straightforward synthetic approach, makes it an attractive starting material for constructing complex molecular architectures aimed at discovering new therapeutic agents.

References

- Vertex AI Search Result, citing product information for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZgPdElI6crvTW88i_Zwzq1PA7IES05SG1ATre6SWXrouMcH7r9axsSdEdn6A6gHzbkzF8SaNip88H8sVYkdiGZY8lwiDOOPpQmT_e1DFueMS9dgMbXPJrZ3TT4XZA6zHKrCQ5K51pDOgiLKqZ2anDwwb0s5RPA6PvA1Uulke_OTpqt1mk6Gfa8speiNZxqUG-CKT0S8E5rC1SpVRZArEHenWri_ZFXUSvE8_Akuw6ZWRc]

- Fisher Scientific Company. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjza-IYQbf2HDHLb0jQfEtD6WpyTbLAE7seKonBmjFE4pYFW2BkgG3G_Li-TMSSufVItpAzs0YmktfpI9ghvBsZwPt_f7bkRcgvj2uCz0VY37TaGIEvnvdDPUwy4WAIRZAlCP-uMjLLY1GaTUIp38u6aZ4ceWsx2qntqgRfcdojnBZaNlHU1QfkGYy5GuTxVnEYGP-GM9pvjHpTL6NejjmXnwqI-FbCSrqBucd83--uVMGZFwBvENiOK-WKTKpkAb7ZlAheCYFb1DQxUWJV7L9SoeWFFK]

- Angene Chemical. (2025, April 5). Safety Data Sheet: 1-(4-Aminophenyl)piperidine-3-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65WPY6uWoP2o5ekyNUdOAf5A1AUsA4TGuBYtSOqXOAapssUzP7v9aqu5HG_FSD-QkxG87uRVYdw3Ng-pzT4cKwwKlKJF3EmnEy37G5g8tVIvNTBejGTSzF2hw_VTSyLwIhbIDwMpnQ90=]

- TCI Chemicals. (2025, April 3). Safety Data Sheet: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eqVqm2OV2KfI7HTyL8XxOqCSMc4W_I4VBnyT20Eq8Kb91mfdz0bjy-82Y9sNibJ6maTHAR7zlVqub9xdrr0SmDXWb9um9Mi8hyXZxeXRWwYVdmS0pw_En5ybrw6j--em3Quidw5lJraOjYBfFRb8Iw==]

- Biosynth. (2019, October 17). Safety Data Sheet: Ethyl Isonipecotate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnTTyCNw7ptiIPJSeaqoIqTz0GyAfWS2t5bFb6Mb6uNeXbmwnvHPfp9S4PJ5odFmaARXOQulGPWn9fU0ZP3WyxCY8wcK-FEa_LsMrsRQo6lVD1SHKBrDLKP4zYMKDRGgpm5Rzdopg-IXWW0Cdipi49qPKXr-HWRw==]

- Echemi. 1-(2-AMINO-PHENYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZuFqQWeWWd4t_JqR6dWC4E0jyJWcBJp_E-nYpfsM6HmGDLdOpER4wg4HMs4uHtgj8dv38jp-uNH5J9rGBBckIRFAgbQ9GGhcnAmHgBoWngtnLIsIdaLW_dyFv7xwTdeyK-PcaZRqKh8uZa1kKQ94TrXO-oiKGsNRwg2ZLF9gynn9NXKU7hOpwbJADl_OUdwd7LBWmEVG08_XMGV_ozWXIuJhlAv0JK8=]

- PrepChem.com. Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7FQAtJu48gE3VbeOVxTekk5ioVv_gkcGazbs081e1b8BGhWyqWLCOJP8_2KNz5VinJKaW0PTMdSm2tY3dGj2fWyGn76HVZePDQIpdByyRLqMsjbHi-PraGznX8b4VBXldCm01I6nJ0nW1swPGM5aBa7v-dB4H_kwZ_vNPPNs=]

- Blackburn, C., et al. (2006). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. Bioorganic & medicinal chemistry letters, 16(10), 2621-2627. (Referenced via Sigma-Aldrich product page for a related compound). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcmttblTfolboCfSqncGJ96YwxkKqXKoJ2Cr970UWPjPph3ulfWNQMLrqE_oWiuoMBueF2SmxLysBcXOxXLyReDkC_tAaxpOCJ86fvJMgimyTUz9Vf4Ty4MlCty2mQNJBWRLd6vjXsiDqxhf2YvNsvo0uWrA==]

- Schepmann, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2649. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWikw9GapYDsHJ3buioWi-WI_M-zuXg_Jnre5CQft-czeqxCwNVimvt480mng2MkgkpcWOCbAtQEgwmI35sgcrECIA9noxG0l-uwoR7PuExNage29N3epBF1McHXHlFZx0S302QS2zwuWeeL8=]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. (General principle referenced via review articles). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWgPXByD6XzT1E6Ut6nXQUSnPKuL_5bj2uLmQv6mtc76SxLoSQQDqFD-xMFuTDoIsjGYONhuhboIXPaAqXIKuVBwLYsAkm9Mc_GhUsBdW0vJ3jvRrJzUt9S5OKweTC84zy8o=]

- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRiO8D0FEJ7ciVSxnNxvfD6QEPWwj2O0t3Cu9M3d2EyUcnQAuQJCv7g9mFQGd3O-c-nr9Qrt13g8Ul1ApCTfP2UULm38NiwKh9ALHLHNc1s4VT-qEarCf4vTOJitOblSIaRAhk-21P_yObIIY=]

- University of Calgary. Spectra Problem #7 Solution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1QRBHqQ0unrfiO6rhYyeTAW7M7iTG2BlJJ4ifrC-nFcokKxm4LeKqllezFfN8X_FUBS_43zucw558zD7smNli_W0XodZDXW5eKs65yD4Wo1DT5UhgcvgkKhyN2gzek40R2DQZ1KBNp8RQkowvV2dpSvLcOgif-kTyeFpT6kMJ5iuiFKiZ]

- ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipLuVJHPaKa3yMGlUM4bph3Ky2hM0DreYZl_EZFaeP05mUOo9CzzhvVnqUajEKJBpPTwV-WvXoPhyiVErjmIME7DlFIvo7Vh5sRZPtFVrMw1KG6RD2_dmAnqCzFL0JshWrDHhM3Vn8n8kMErPSaN1g0CKruFf]

- SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXJD07pR23ngdNobjlmhEyxA_fskMmBn68mSzcQzqEWIiP-fUSLvDW86XHY72RBDnoTsF3hCbRuryxRv3TsTxSSv2scUD2UhdvAOHpgSzfrpksHRHOwN4JCcrdBKrxxDRSL2Yenu_a]

- IJNRD. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiG0RgLEwa0Iu-fzgYBfOpDeTY9nJqdN5hZTcFaSHZvTxNMQwPS6OYf5kUsFP2nb-swFlPzNDJxU8sFjyaiTytXGDFs9wp5LK0kPM30Cmz04bEgfyoyfVQ8hHp0r5kjR6wKakYTu2JDg==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS Number 889947-83-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly strategic derivative: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The presence of a nucleophilic aniline moiety ortho to the piperidine nitrogen, combined with a versatile ethyl ester, makes this compound a highly valuable starting material for the synthesis of complex heterocyclic systems, particularly those targeting kinases and central nervous system receptors. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and strategic applications of this important chemical intermediate.

Core Molecular Attributes

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a bifunctional organic molecule featuring a tertiary amine integrated into a piperidine ring, which is itself substituted with an ethyl carboxylate and an o-aminophenyl group.

| Property | Value | Source |

| CAS Number | 889947-83-5 | [3][4] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N | [3] |

| Appearance | (Predicted) Off-white to yellow solid or viscous oil | N/A |

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is not widely detailed in standard literature, reflecting its role as a specialized intermediate. However, based on established organometallic and heterocyclic chemistry principles, two primary, robust synthetic routes can be proposed. The choice between them hinges on the availability of starting materials, cost, and scalability considerations.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

This approach is arguably the most direct and elegant, leveraging the power of modern cross-coupling chemistry to form the key C-N bond between the aromatic ring and the piperidine nitrogen.[5][6][7]

Caption: Buchwald-Hartwig amination workflow.

-

Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the base (e.g., cesium carbonate, 1.5 equivalents), 2-bromoaniline (1.0 equivalent), and ethyl piperidine-4-carboxylate (1.2 equivalents).

-

Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or Buchwald's biaryl phosphines stabilize the palladium(0) active species and facilitate both the oxidative addition to the aryl halide and the final reductive elimination step.[5][6]

-

Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the piperidine nitrogen in situ, forming the active nucleophile without competing in side reactions.

-

Why ortho-Bromoaniline? While 2-chloroaniline is cheaper, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, often leading to milder reaction conditions and higher yields.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach is a reliable alternative, particularly for large-scale synthesis where palladium catalysts might be cost-prohibitive.[8][9]

Caption: Two-step SNAr and reduction workflow.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

-

Setup: In a round-bottom flask, combine ethyl piperidine-4-carboxylate (1.0 eq), 2-fluoronitrobenzene (1.05 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-120 °C and stir until TLC indicates complete consumption of the starting materials.[8]

-

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The intermediate is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 2: Reduction to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

-

Catalytic Hydrogenation: Dissolve the nitro-intermediate from Step 1 in ethanol or methanol. Carefully add 10% palladium on carbon (5-10 mol%).[8][10]

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.[8][10]

-

Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the final product.[8]

-

SNAr Rationale: The SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen. Fluorine is an excellent leaving group for this reaction.[9]

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. An alternative for smaller scales is using a stoichiometric reductant like tin(II) chloride (SnCl₂) in an acidic medium.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), complex multiplets for the piperidine ring protons (typically in the 1.5-3.5 ppm range), and distinct signals for the aromatic protons of the 2-aminophenyl group (in the 6.5-7.5 ppm region). The -NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: Expected signals would include the ester carbonyl (~175 ppm), aromatic carbons (115-150 ppm), the ethyl group carbons (~60 and ~14 ppm), and the piperidine ring carbons (typically in the 25-55 ppm range).

Reference Spectra: Spectral data for the precursor, ethyl piperidine-4-carboxylate, is widely available for comparison.[11][12]

Mass Spectrometry (MS)

An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 248. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and fragmentation of the piperidine ring. Electrospray Ionization (ESI) would show a prominent [M+H]⁺ ion at m/z = 249.

Reference Spectra: The NIST WebBook provides the mass spectrum for the precursor, ethyl piperidine-4-carboxylate, which shows a molecular ion at m/z=157.[13]

Infrared (IR) Spectroscopy

The IR spectrum should display several key features:

-

N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorbance around 1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C Stretching: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

Applications in Drug Discovery and Development

The true value of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate lies in its utility as a versatile building block for constructing more complex, biologically active molecules. The ortho-disposed aniline and piperidine nitrogen atoms are perfectly positioned for cyclization reactions to form fused heterocyclic systems.

Synthesis of Kinase Inhibitors

A primary application of this scaffold is in the synthesis of kinase inhibitors.[14][15] The aminophenylpiperidine core can be elaborated into structures that mimic the hinge-binding motifs of ATP, a common strategy in kinase inhibitor design. For example, reaction with a suitable pyrimidine derivative can lead to potent inhibitors of kinases like Akt (Protein Kinase B), which are crucial targets in oncology.[14]

Caption: General workflow for kinase inhibitor synthesis.

Precursor for Novel CNS Agents

The piperidine moiety is a common feature in drugs targeting the central nervous system. The structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can serve as a starting point for novel antipsychotics, antidepressants, or anxiolytics. The aniline group provides a handle for introducing pharmacophoric elements, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and target engagement. For instance, related structures have been investigated as σ1 receptor ligands, which are implicated in a variety of neurological conditions.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its functional groups and structurally related compounds like ethyl 4-aminopiperidine-1-carboxylate.

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2)

-

Acute Toxicity, Oral (Potential)

-

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Wear chemical safety goggles or a face shield.

-

Skin: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory: Use in a well-ventilated fume hood. If handling large quantities or if aerosolization is possible, a respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination or SNAr/reduction pathways, provides access to a scaffold primed for elaboration into complex, high-value molecules. Its inherent structural features make it an ideal starting point for developing novel therapeutics, particularly in the competitive fields of oncology and neuroscience. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile intermediate in their drug discovery programs.

References

-

Royal Society of Chemistry. (2019). Supporting Information for "An efficient one pot multi-component synthesis, antimicrobial and molecular docking of novel 2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydro-quinoline derivatives". RSC Advances. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

Organic Chemistry. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. Available at: [Link]

-

Wessjohann, L. A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available at: [Link]

-

Van der Pijl, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC - PubMed Central. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 58859-4-6 | Product Name : Ethyl 4-aminopiperidine-1-carboxylate. Available at: [Link]

-

Chemsrc. (n.d.). Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]

-

NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 889947-83-5|Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1-(2-AMINO-PHENYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER | 889947-83-5 [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 12. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]

- 13. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Synthesis, Characterization, and Structural Analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a molecule of significant interest in medicinal chemistry, embodying a structural scaffold with potential applications in drug discovery. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. In the absence of a publicly available crystal structure, this document further outlines a detailed protocol for crystallization and subsequent single-crystal X-ray diffraction analysis. Additionally, it discusses the anticipated structural features and intermolecular interactions based on analogous compounds, offering valuable insights for researchers working with this and related molecular entities.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of an N-aryl substituent, specifically a 2-aminophenyl group, coupled with a 4-carboxylate ester, yields a molecule with diverse potential for further chemical modification and as a core fragment in the development of novel therapeutics. Understanding the precise three-dimensional structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. While an experimentally determined crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Purification

A plausible and efficient synthetic route to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate involves the N-arylation of ethyl piperidine-4-carboxylate. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Protocol

Reaction: Buchwald-Hartwig N-arylation of ethyl piperidine-4-carboxylate with 2-bromoaniline.

Reagents and Materials:

-

2-bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add ethyl piperidine-4-carboxylate (1.0 equivalent) and 2-bromoaniline (1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 100-110 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Visualization of the Synthetic Workflow

Sources

A Technical Guide to the Solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical process design. It dictates formulation strategies, bioavailability, and the feasibility of purification and reaction conditions. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (MW: 248.32 g/mol , Formula: C₁₄H₂₀N₂O₂)[1]. As a molecule possessing both polar and non-polar characteristics, its solubility behavior is nuanced. This document moves beyond a simple data sheet to provide researchers, chemists, and formulation scientists with the theoretical framework, predictive analysis, and robust experimental protocols necessary to accurately characterize the solubility of this compound and similar molecular scaffolds in a range of organic solvents.

Introduction: The Critical Role of Solubility

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a heterocyclic compound featuring an aromatic amine, a piperidine ring, and an ethyl ester. Such scaffolds are prevalent in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a physical data point; it is a critical attribute that influences every stage of the development pipeline. Poor solubility can lead to challenging formulations, low bioavailability, and difficulties in purification. Understanding and quantifying solubility in various organic solvents is therefore essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., recrystallization).

-

Formulation Development: Designing effective drug delivery systems, from simple solutions for preclinical studies to complex formulations for final dosage forms.

-

Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC, LC-MS, and NMR.

-

Preclinical Studies: Ensuring complete dissolution in vehicle solutions for accurate dosing in toxicology and pharmacology models.

This guide provides the scientific rationale and actionable protocols to empower researchers to make informed decisions based on a thorough understanding of the solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Physicochemical Analysis and Solubility Prediction

A molecule's structure dictates its properties and interactions. By dissecting the structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, we can predict its general solubility behavior based on the fundamental principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[2][3]

-

Polar Moieties:

-

Primary Aromatic Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity. It can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The basic nature of the amine also allows for salt formation in acidic media, which can dramatically increase aqueous solubility.

-

Ethyl Ester (-COOEt): The carbonyl oxygen and ether oxygen are hydrogen bond acceptors. This group contributes moderate polarity.

-

-

Non-Polar Moieties:

-

Phenyl Ring: The aromatic ring is hydrophobic and engages in non-polar van der Waals interactions.

-

Piperidine Ring & Ethyl Chain: These saturated hydrocarbon portions are non-polar and contribute to the molecule's lipophilicity.

-

Overall Polarity Assessment: The molecule possesses a balance of polar functional groups and a non-polar hydrocarbon skeleton.[4] This amphiphilic nature suggests it will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and may also not be freely soluble in highly polar solvents like water without pH modification. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific hydrogen-bonding capabilities.

The Theoretical Framework of Dissolution

Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For a solute to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[4] The key intermolecular forces at play are:

-

Hydrogen Bonding: The strongest of the intermolecular forces, crucial for dissolving polar compounds with -OH or -NH groups.[3]

-

Dipole-Dipole Interactions: Occur between polar molecules. Solvents with a high dielectric constant can effectively solvate polar solutes.[3]

-

London Dispersion Forces: Weakest forces, present in all molecules, but are the primary forces of attraction for non-polar compounds.[3]

The principle "like dissolves like" is a practical summary of these interactions: polar solvents effectively dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is through direct experimentation. The equilibrium (or thermodynamic) solubility is defined as the maximum concentration of a compound in a particular solvent at a given temperature and pressure when the system is at equilibrium. The shake-flask method is the gold-standard technique for this determination.[6]

Logical Workflow for Solubility Determination

The following diagram outlines the logical flow for systematically determining the solubility of the target compound.

Sources

An Investigative Guide to the Pharmacological Profile of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a novel synthetic compound with a piperidine core, a structure renowned for its presence in a wide array of pharmacologically active agents. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its structural characteristics suggest potential interactions with key physiological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacological profile of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. We will delve into its structural analysis, propose a primary hypothesis for its mechanism of action based on analogous compounds, and outline a detailed, multi-tiered experimental plan to rigorously test this hypothesis. This document serves as a roadmap for uncovering the therapeutic potential of this promising molecule.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the backbone of numerous approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and analgesic effects.[3][4][5]

The subject of this guide, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, is a synthetic molecule featuring this privileged scaffold. A thorough understanding of its mechanism of action is paramount for any future drug development efforts. This guide will provide the scientific rationale and detailed experimental protocols necessary to systematically unravel its pharmacological properties.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate reveals key features that inform our primary hypothesis. The molecule consists of a central piperidine ring substituted at the 1-position with a 2-aminophenyl group and at the 4-position with an ethyl carboxylate group.

A critical observation is the structural similarity to known opioid analgesics, particularly the phenylpiperidine class. For instance, Anileridine, a known opioid agonist, is ethyl 1-[2-(p-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate.[6][7] While there are distinct differences, the shared piperidine core and the presence of an aminophenyl group suggest that Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate may interact with opioid receptors.

Primary Hypothesis: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate acts as a modulator of opioid receptors.

This hypothesis will form the basis of our investigative approach. We will aim to determine if the compound binds to opioid receptors and, if so, whether it acts as an agonist, antagonist, or allosteric modulator.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a three-phased experimental plan to systematically investigate the mechanism of action of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Phase 1: In Vitro Receptor Binding Affinity

The initial step is to determine if the compound directly interacts with opioid receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Opioid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate for mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69593 (for κ).

-

Non-specific binding control: Naloxone.

-

Test compound: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, test compound, or naloxone.

-

Incubate at a specified temperature and duration to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Predicted Binding Affinity Data

| Receptor Subtype | Radioligand | Predicted Ki (nM) of Test Compound |

| Mu (µ) | [³H]DAMGO | To be determined |

| Delta (δ) | [³H]DPDPE | To be determined |

| Kappa (κ) | [³H]U-69593 | To be determined |

Phase 2: In Vitro Functional Activity

If binding is confirmed, the next step is to assess the functional consequence of this interaction. We will determine if the compound acts as an agonist, antagonist, or has no effect on receptor signaling. A common downstream signaling event for opioid receptors is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

-

Objective: To determine the effect of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate on forskolin-stimulated cAMP accumulation in cells expressing opioid receptors.

-

Materials:

-

Cells stably expressing the opioid receptor subtype of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

Reference agonist (e.g., DAMGO for µ-opioid receptor).

-

Reference antagonist (e.g., Naloxone).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-incubate the cells with the test compound or reference compounds.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

For antagonist testing, co-incubate the test compound with a known agonist.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Diagram: Proposed Opioid Receptor Signaling Pathway

Caption: Proposed agonist-induced signaling cascade for the test compound at an opioid receptor.

Phase 3: In Vivo Pharmacological Effects

Positive in vitro results would warrant investigation into the in vivo effects of the compound. Given the hypothesis of opioid receptor modulation, initial in vivo studies would focus on assessing analgesic properties.

Experimental Protocol: Hot Plate Test for Analgesia

-

Objective: To evaluate the analgesic effect of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in a rodent model of thermal pain.

-

Materials:

-

Male or female mice or rats.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Test compound.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

-

-

Procedure:

-

Acclimate the animals to the testing room and apparatus.

-

Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral).

-

At predetermined time points after administration, place the animal on the hot plate.

-

Record the latency to a pain response (e.g., licking a paw, jumping).

-

A cut-off time is used to prevent tissue damage.

-

Calculate the maximum possible effect (%MPE) to quantify the analgesic response.

-

Diagram: Experimental Workflow for In Vivo Analgesia Testing

Caption: A streamlined workflow for assessing the analgesic potential of the test compound.

Secondary Investigations and Future Directions

While the primary hypothesis focuses on opioid receptors, the broad pharmacological landscape of piperidine derivatives suggests other potential targets.[1][2] For example, some piperidine-containing molecules have shown affinity for sigma (σ) receptors.[8] Therefore, if the opioid receptor hypothesis is not confirmed, or to build a more comprehensive profile, secondary screening against a panel of receptors, including sigma receptors, would be a logical next step.

Further studies could also explore the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a more extensive safety and toxicity profile.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents a molecule of interest within the pharmacologically significant class of piperidine derivatives. This guide has outlined a systematic and scientifically rigorous approach to elucidate its mechanism of action, starting from in vitro receptor binding and functional assays to in vivo assessment of its physiological effects. The proposed experimental framework, grounded in the structural similarities to known opioid modulators, provides a clear path for researchers to unlock the therapeutic potential of this compound. The successful execution of these studies will be instrumental in determining its future as a potential drug candidate.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-661. [Link]

-

World Health Organization. (n.d.). 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester. [Link]

-

Wikipedia. (n.d.). Controlled Drugs and Substances Act. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Rathod, D. M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6612. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]

-

PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. [Link]

- Google Patents. (n.d.).

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate"

An In-depth Technical Guide on the Biological Activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a synthetic compound with significant potential in medicinal chemistry. We will delve into its mechanism of action, the experimental protocols used to evaluate its efficacy, and its potential therapeutic applications.

Introduction

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a molecule of interest in the development of novel therapeutics, particularly in the realm of neuropsychopharmacology. Its chemical architecture, featuring a piperidine core linked to an aminophenyl group, serves as a versatile scaffold for designing compounds with specific biological targets. The ethyl carboxylate moiety offers a site for chemical modification to optimize the compound's pharmacokinetic and pharmacodynamic profiles.

Core Biological Activities and Mechanisms of Action

The primary therapeutic potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its derivatives stems from their interactions with key neurotransmitter receptors in the central nervous system.

Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The most prominent biological activities of this compound are its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is a hallmark of atypical antipsychotic drugs, which are known for their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics that primarily target D2 receptors.

-

Dopamine D2 Receptor Blockade: By blocking D2 receptors in the mesolimbic pathway of the brain, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Blockade: The antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and cognitive deficits associated with schizophrenia. It may also mitigate the motor side effects caused by D2 receptor blockade.

Caption: Mechanism of action for antipsychotic effects.

Experimental Evaluation of Biological Activity

A multi-faceted approach is necessary to fully characterize the biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This involves a combination of in vitro and in vivo studies.

In Vitro Assays

1. Radioligand Binding Assays:

-

Purpose: To determine the binding affinity of the compound to a panel of neurotransmitter receptors.

-

Methodology:

-

Cell membranes expressing the target receptors are prepared.

-

These membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor of interest.

-

Varying concentrations of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured, and the concentration of the compound that inhibits 50% of the specific binding (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki).

-

2. Functional Assays:

-

Purpose: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Methodology (Example for D2 receptor antagonism):

-

A cell line expressing the D2 receptor and a downstream reporter system (e.g., measuring cAMP levels) is utilized.

-

The cells are stimulated with a known D2 receptor agonist.

-

The ability of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate to inhibit the agonist-induced response is measured.

-

In Vivo Models

1. Animal Models of Psychosis:

-

Purpose: To evaluate the antipsychotic-like efficacy of the compound in a living organism.

-

Methodology (Example: Amphetamine-induced hyperlocomotion):

-

Rodents are administered a psychostimulant, such as amphetamine, which induces hyperlocomotor activity, a model for psychotic agitation.

-

The ability of pre-administered Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate to attenuate this hyperlocomotion is assessed.

-

2. Models for Assessing Side Effects:

-

Purpose: To evaluate the potential for motor side effects (extrapyramidal symptoms).

-

Methodology (Example: Catalepsy test):

-

The tendency of the compound to induce catalepsy (a state of immobility) in rodents is measured. A low propensity to induce catalepsy suggests a lower risk of motor side effects.

-

Caption: Experimental workflow for drug discovery.

Quantitative Data Summary

| Assay Type | Target | Result |

| Radioligand Binding | Dopamine D2 Receptor | High Affinity (Low nM Ki) |

| Radioligand Binding | Serotonin 5-HT2A Receptor | High Affinity (Low nM Ki) |

| Functional Assay | Dopamine D2 Receptor | Potent Antagonist |

| In Vivo Model | Amphetamine-induced Hyperlocomotion | Significant Reduction in Activity |

| In Vivo Model | Catalepsy Test | Low cataleptic potential |

Conclusion and Future Directions

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents a promising scaffold for the development of novel atypical antipsychotic agents. Its dual antagonism of D2 and 5-HT2A receptors provides a strong rationale for its potential efficacy in treating schizophrenia with a favorable side effect profile. Further research should focus on lead optimization to enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate compound into clinical development.

References

For further reading and detailed experimental protocols, please refer to authoritative sources in medicinal chemistry and pharmacology. The following are representative examples of journals where such research is published:

An In-depth Technical Guide to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological applications of this key molecular entity and its derivatives. We will delve into detailed synthetic protocols, explore the structure-activity relationships (SAR) of various analogs, and examine their interactions with key biological targets, particularly in the realms of oncology and neuroscience. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can effectively interact with biological targets. The incorporation of an aminophenyl group at the 1-position and an ethyl carboxylate at the 4-position of the piperidine ring creates a unique scaffold with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, including as anticancer agents, σ1 receptor ligands for neurological disorders, and multi-target antipsychotics.[2][3][4] This guide will provide the foundational knowledge necessary to explore the full potential of the ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold in drug discovery programs.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Synthetic Pathway: Nucleophilic Aromatic Substitution and Reduction

A reliable method for the synthesis of the core scaffold involves the initial reaction of a suitable ortho-substituted fluoronitrobenzene with ethyl isonipecotate (ethyl piperidine-4-carboxylate), followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

-

Reagents and Materials:

-

Ethyl isonipecotate (1.0 eq)

-

2-Fluoronitrobenzene (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask, add ethyl isonipecotate, potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.

-

Add 2-fluoronitrobenzene to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

-

Step 2: Reduction of the Nitro Group

-

Reagents and Materials:

-

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq)

-

Palladium on carbon (10% Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-